

# Cyclopyrimorate as a novel homogentisate solanesyltransferase inhibitor

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Compound of Interest		
Compound Name:	Cyclopyrimorate	
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An In-depth Technical Guide on **Cyclopyrimorate**: A Novel Homogentisate Solanesyltransferase Inhibitor

# For Researchers, Scientists, and Drug Development Professionals Abstract

**Cyclopyrimorate** is a novel pyridazine herbicide that represents a new mode of action for weed control, particularly in rice cultivation.[1][2] It effectively controls a wide spectrum of weeds, including those resistant to acetolactate synthase (ALS) inhibitors.[2][3] The primary herbicidal activity of **cyclopyrimorate** arises from its inhibition of homogentisate solanesyltransferase (HST), a key enzyme in the plastoquinone (PQ) biosynthesis pathway.[4] This technical guide provides a comprehensive overview of the mechanism of action of **cyclopyrimorate**, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and workflows.

### **Mechanism of Action**

**Cyclopyrimorate** itself is a pro-herbicide. Upon absorption by the plant, it is metabolized into des-morpholinocarbonyl **cyclopyrimorate** (DMC), which is the active compound. DMC acts as a potent inhibitor of homogentisate solanesyltransferase (HST).

### The Role of Homogentisate Solanesyltransferase (HST)



HST is a critical enzyme located in the plastid that catalyzes a key step in the biosynthesis of plastoquinone (PQ). Specifically, it facilitates the condensation of homogentisate (HGA) and solanesyl diphosphate (SDP) to form 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQH), a precursor to PQ-9.

Plastoquinone is an essential component of the photosynthetic electron transport chain, acting as an electron carrier between photosystem II (PSII) and the cytochrome b6f complex. Furthermore, PQ serves as a vital cofactor for phytoene desaturase (PDS), an enzyme involved in the biosynthesis of carotenoids. Carotenoids are crucial for protecting chlorophyll from photo-oxidative damage.

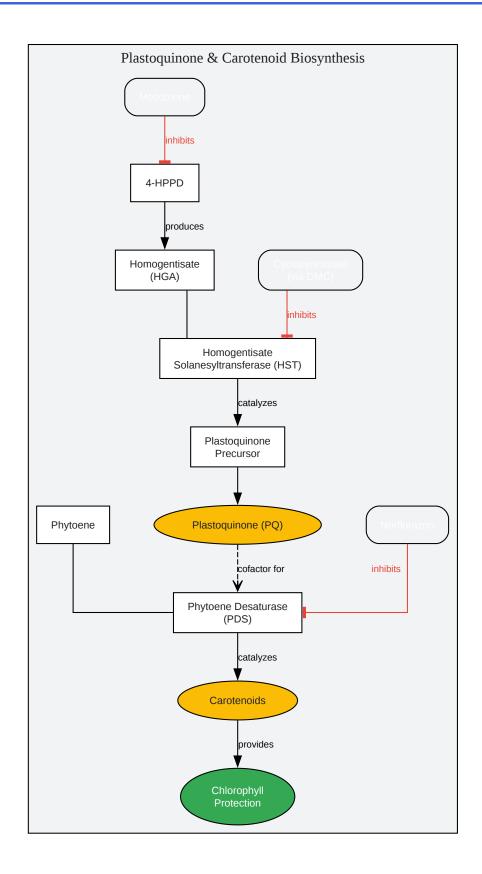
## Inhibition of HST by Cyclopyrimorate Metabolite (DMC)

The active metabolite, DMC, inhibits HST in a competitive manner with respect to the homogentisate (HGA) substrate. This inhibition blocks the formation of PQ precursors. The consequences of HST inhibition are twofold:

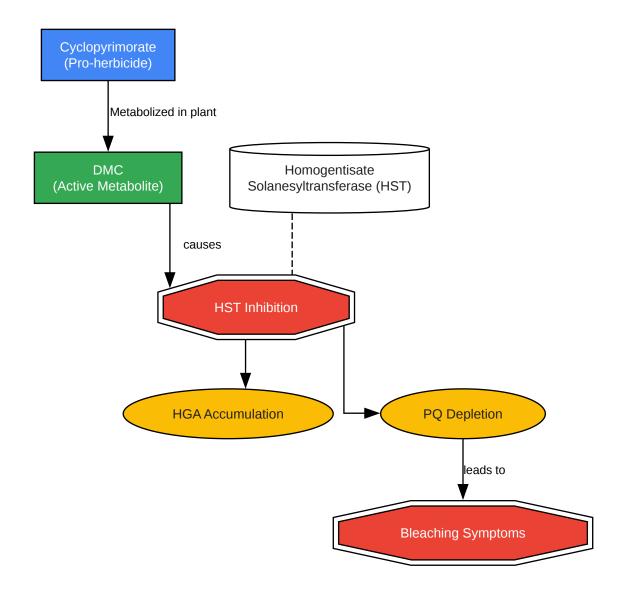
- Accumulation of Homogentisate (HGA): With the downstream enzymatic step blocked, the substrate HGA accumulates significantly within the plant tissues.
- Depletion of Plastoquinone (PQ): The inhibition of HST leads to a concentration-dependent reduction in the levels of PQ.

The depletion of the PQ pool disrupts carotenoid biosynthesis by limiting the activity of PDS. This lack of carotenoids leaves chlorophyll unprotected from high light intensity, resulting in photo-oxidation and the characteristic "bleaching" symptoms observed in treated weeds.

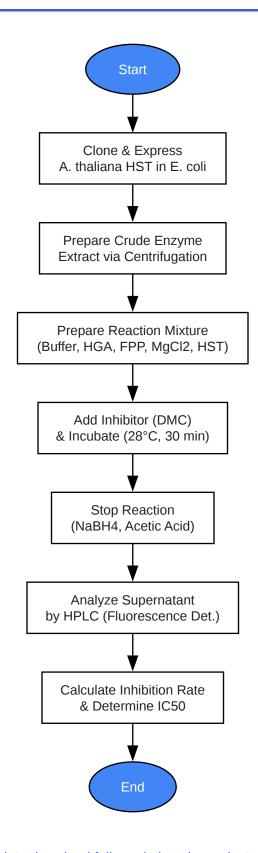












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